![molecular formula C21H20FNO4 B2548387 2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-18-9](/img/structure/B2548387.png)
2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves the cyclization of a precursor molecule with NaHMDS in THF at room temperature . This reaction provides a bicyclo[1.1.0]pentane intermediate in 80% yield . The intermediate is then reacted with CHFBr2 under previously developed conditions to give the bicyclo[1.1.1]pentane product .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, a fluorophenyl group, and a phenylmethoxycarbonylamino acetic acid group. The bicyclo[1.1.1]pentane core is a unique structural motif that imparts specific physicochemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization and fluorination reactions . The cyclization reaction forms the bicyclo[1.1.1]pentane core, and the fluorination reaction introduces the fluorine atom into the structure .Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-16-8-6-15(7-9-16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVALUDSKQVPSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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